N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride
Description
N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride (CAS: 1417793-40-8) is a piperidin-4-amine derivative substituted with a pyrazin-2-ylmethyl group. Its molecular formula is C₁₀H₁₇ClN₄, with a molecular weight of 228.72 g/mol . The compound is structurally characterized by a piperidine ring linked to a pyrazine heterocycle via a methylene bridge, forming a secondary amine. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical research applications. This compound is typically synthesized through nucleophilic substitution or reductive amination reactions involving pyrazine-2-carbaldehyde and piperidin-4-amine precursors, followed by HCl salt formation .
Properties
IUPAC Name |
N-(pyrazin-2-ylmethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10;/h5-7,9,11,14H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCKGFHMNIHLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=NC=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-40-8 | |
| Record name | 2-Pyrazinemethanamine, N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered oxidation states.
Scientific Research Applications
Cancer Therapy
N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride has been studied for its role as an inhibitor of the protein kinase B (PKB/Akt) pathway, which is crucial in cancer cell survival and proliferation. Research indicates that modifications to piperidine derivatives can enhance selectivity and potency against PKB, making them valuable in developing anti-cancer agents. For instance, compounds derived from this structure have demonstrated significant inhibition of tumor growth in xenograft models, suggesting their potential as oral bioavailable inhibitors with therapeutic efficacy against various cancers .
Table 1: Inhibitory Activity of Piperidine Derivatives on PKB
| Compound Name | Structure | IC50 (nM) | Selectivity |
|---|---|---|---|
| CCT128930 | CCT128930 | 20 | High |
| ARN19689 | ARN19689 | 42 | Moderate |
Neuropharmacology
The compound has also been implicated in neuropharmacological studies, particularly concerning Alzheimer's disease. Piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The introduction of this compound into existing frameworks has led to enhanced brain exposure and improved pharmacokinetic properties, making it a candidate for dual-action therapies targeting cholinergic dysfunction .
Case Study: Dual Inhibition of Cholinesterases
In a study conducted by Liu et al., a piperidine-based compound demonstrated significant inhibition of both AChE and BuChE, along with antioxidant properties. This multi-target approach could potentially mitigate symptoms associated with Alzheimer’s disease while improving cognitive function .
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Recent advancements have highlighted the compound's potential as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammatory responses. By inhibiting NAAA, the compound can preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects. This mechanism suggests that this compound could be beneficial in treating inflammatory conditions .
Table 2: Inhibitory Potency Against NAAA
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| ARN16186 | 0.33 | Non-covalent |
| ARN19689 | 0.042 | Non-covalent |
Mechanism of Action
The mechanism of action of N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride with structurally related piperidin-4-amine derivatives, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
Heterocyclic Substituents :
- Pyrazine (in the target compound) contains two nitrogen atoms, enabling strong hydrogen-bonding interactions, which may improve binding to biological targets like enzymes or receptors .
- Pyridine (e.g., CAS 1289388-34-6) has one nitrogen, offering moderate basicity and lipophilicity, suitable for blood-brain barrier penetration .
- Pyrimidine (e.g., CAS 1185310-78-4) with a chlorine substituent introduces steric and electronic effects, enhancing selectivity in kinase inhibition .
Aromatic vs. Alkyl Substituents :
- 4-Methoxybenzyl (CAS 1353974-43-2) improves solubility in aqueous-organic mixtures, beneficial for formulation .
- Chlorobenzyl (CAS 1261233-16-2) increases membrane permeability, critical for CNS-targeting compounds .
Salt Forms: Most analogs exist as monohydrochlorides, but 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (CAS PK00255E-2) demonstrates that dihydrochloride salts can further enhance aqueous solubility for in vitro assays .
Biological Activity
N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.75 g/mol. Its structure includes a piperidine ring substituted with a pyrazinylmethyl group, which is hypothesized to contribute to its biological activity. The presence of both the pyrazine and piperidine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and other therapeutic areas.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with glycine transporters and other neurotransmitter receptors, indicating potential applications in treating neurological disorders.
- Antiviral Properties : Similar compounds have shown antiviral activities, particularly as inhibitors of viral replication pathways, suggesting that this compound may also possess such properties.
- Inhibition of Glycine Transporters : The compound's structure suggests it may inhibit glycine transporters, which could be beneficial in the treatment of conditions like schizophrenia or other neuropsychiatric disorders.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | Contains a pyridine instead of pyrazine | Antiviral activity |
| N-(Piperidin-4-ylmethyl)pyrazin-2-amine hydrochloride | Similar piperidine structure | Neurotransmitter modulation |
| 1-Methyl-N-(pyrazin-2-yl)piperidin-4-amine hydrochloride | Variation in methylation pattern | Potential glycine transporter inhibition |
This table illustrates the unique characteristics of this compound compared to its analogs, highlighting its potential distinct pharmacological properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar pyrazine-containing compounds. One notable study demonstrated that pyrazine derivatives could effectively inhibit glycine transporters, reinforcing the hypothesis that this compound may exhibit similar effects . Another research effort explored the structure–activity relationships (SAR) of pyrazole derivatives, which share some structural elements with our compound, revealing insights into their inhibitory mechanisms on various enzymes involved in disease processes .
While specific mechanisms for this compound are still under investigation, it is believed that its interactions with neurotransmitter systems will be crucial for understanding its pharmacodynamics. The binding affinities to glycine transporters and potential modulation of related pathways are areas ripe for further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
